6-Bromo-1,1-dioxo-2,3-dihydro-1lambda6,3-benzothiazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

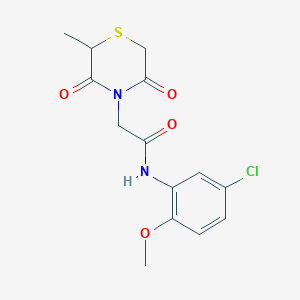

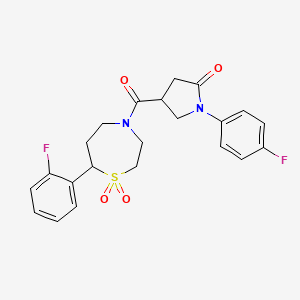

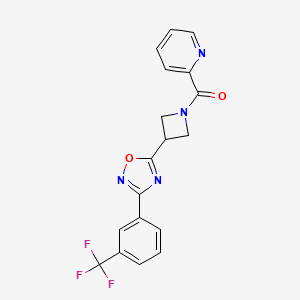

“6-Bromo-1,1-dioxo-2,3-dihydro-1lambda6,3-benzothiazin-4-one” is a chemical compound with various applications in scientific experiments. Its IUPAC name is 6-bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide .

Molecular Structure Analysis

The molecular formula of this compound is C8H6BrNO3S. The InChI code, which represents the structure of the molecule, is 1S/C8H7BrO2S/c9-7-2-1-6-3-4-12(10,11)8(6)5-7/h1-2,5H,3-4H2 .Physical And Chemical Properties Analysis

This compound appears as a powder . Its molecular weight is 247.11 . More detailed physical and chemical properties might be available in specialized chemical databases.Applications De Recherche Scientifique

Synthesis and Anticancer Applications

The compound is used in the synthesis of various derivatives for potential anticancer applications. For instance, it has been used in designing and synthesizing new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents. These compounds have been tested for their efficacy as EGFR inhibitors and in vitro cytotoxicity against human cancer cell lines, showing significant potential in cancer therapy (Allam et al., 2020).

Pharmacological Characterization

This compound has been characterized pharmacologically in studies like the one conducted on 6-Bromo-3'-nitroflavone, a synthetic flavonoid derivative. This research provided detailed insights into its interactions with benzodiazepine receptors and its potential anxiolytic-like effects, demonstrating its significance in the field of neuroscience and pharmacology (Wolfman et al., 1998).

Bromination and Nitration Research

Research on the bromination and nitration of various analogs, including the 6-bromo derivative, has been conducted to understand its chemical properties and potential applications in organic synthesis (Hanson et al., 2003).

Synthesis of Thiazolidones

Studies have been done on the synthesis of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones, where the 6-bromo analogues were noted for their activity as CNS depressants, muscle relaxants, and anticonvulsants (Shyam & Tiwari, 1977).

Novel Synthesis and Antimicrobial Activity

In another domain, novel synthesis and antimicrobial activity of 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles have been explored. These studies demonstrate the compound's potential in developing new antimicrobial agents (Bhagat et al., 2012).

Ligand-Free Copper-Catalyzed Synthesis

Research has also been conducted on ligand-free copper-catalyzed synthesis of substituted benzimidazoles, 2-aminobenzimidazoles, 2-aminobenzothiazoles, and benzoxazoles, showcasing its utility in efficient, general, and environmentally friendly synthesis methods (Saha et al., 2009).

Reactions and Antibacterial Activity

Studies on the reactions and antibacterial activity of 6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One have been carried out, contributing to the understanding of its use in synthesizing compounds with significant antibacterial properties (Abdel-Aziem et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Propriétés

IUPAC Name |

6-bromo-1,1-dioxo-2,3-dihydro-1λ6,3-benzothiazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3S/c9-5-1-2-7-6(3-5)8(11)10-4-14(7,12)13/h1-3H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCFBGJXYMYDFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=O)C2=C(S1(=O)=O)C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2730313.png)

![5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2730314.png)

![(4-((4-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2730318.png)

![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2730320.png)

![Methyl 2-amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2730321.png)

![N-(2,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2730326.png)